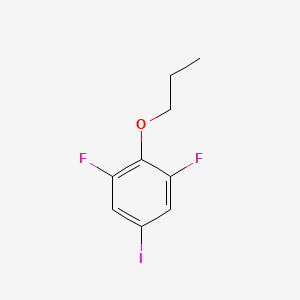

1,3-Difluoro-5-iodo-2-propoxybenzene

Description

Properties

IUPAC Name |

1,3-difluoro-5-iodo-2-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBDCZOBZOKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Iodo-1,3-difluoro-2-propoxybenzene: A Versatile Building Block for Advanced Synthesis

Abstract

In the landscape of modern drug discovery and materials science, the design of highly functionalized molecular scaffolds is paramount. Poly-substituted aromatic compounds, particularly those incorporating both fluorine and iodine, serve as exceptionally versatile intermediates. This guide provides an in-depth technical overview of 5-Iodo-1,3-difluoro-2-propoxybenzene, a compound distinguished by its unique arrangement of substituents. We will dissect its core molecular structure, detail its physicochemical properties, and present a logical framework for its synthesis and application. This document is intended for researchers, medicinal chemists, and process development scientists who leverage advanced chemical building blocks to construct complex molecular architectures.

Core Molecular Attributes

The strategic value of any chemical intermediate begins with a precise understanding of its fundamental structure and properties. 5-Iodo-1,3-difluoro-2-propoxybenzene is a molecule designed for synthetic utility, with each substituent playing a critical role in its reactivity and potential applications.

Chemical Structure and Nomenclature

The compound's IUPAC name, 5-Iodo-1,3-difluoro-2-propoxybenzene, explicitly defines its structure: a benzene ring substituted at the 1 and 3 positions with fluorine atoms, at the 2 position with a propoxy group (-O-CH₂CH₂CH₃), and at the 5 position with an iodine atom. This specific substitution pattern creates a unique electronic and steric environment on the aromatic ring.

Caption: 2D structure of 5-Iodo-1,3-difluoro-2-propoxybenzene.

Molecular Formula and Weight

A summary of the key quantitative data for this compound is presented below. The molecular weight is calculated based on the IUPAC atomic weights.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂IO | Calculated |

| Molecular Weight | 298.07 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Canonical SMILES | CCCCOC1=C(F)C=C(I)C=C1F | Calculated |

| InChI Key | (Predicted) | Calculated |

Strategic Importance in Synthesis

The true value of 5-Iodo-1,3-difluoro-2-propoxybenzene lies not in its final application, but in its role as a versatile intermediate. The orthogonal reactivity of its substituents allows for a stepwise and controlled approach to building molecular complexity, a cornerstone of modern medicinal chemistry.

The Role of Halogen Substituents

The compound features three halogen atoms, each offering distinct synthetic possibilities.

-

Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups. Their presence on the ring significantly influences the molecule's electronic properties. In the context of drug development, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.[1]

-

Iodine Atom: The iodine at the 5-position is the primary synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of diverse chemical moieties—such as aryl, alkyl, or alkyne groups—at this position, enabling the rapid generation of compound libraries for screening. The selective reactivity of iodine over fluorine is a key feature in synthetic design.[2]

The Propoxy Ether Group

The 2-propoxy group serves several functions. It acts as a sterically bulky group that can direct the regioselectivity of subsequent reactions on the ring. Furthermore, it modulates the compound's overall solubility and lipophilicity. In a drug development context, such ether linkages can serve as hydrogen bond acceptors and contribute to the molecule's conformational profile, influencing how it fits into a target's binding pocket.

Proposed Synthetic Protocol and Rationale

Objective: To synthesize 5-Iodo-1,3-difluoro-2-propoxybenzene from a commercially available starting material.

Workflow Diagram:

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2,6-Difluoro-3-iodophenol (Intermediate)

This step leverages directed ortho-metalation, where an existing substituent directs deprotonation to an adjacent position.

-

Reactor Setup: A flame-dried, three-neck round-bottom flask is assembled with a magnetic stirrer, a thermometer, and an argon inlet. The system is purged with inert gas.

-

Solvent and Reagent: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: A solution of n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, maintaining the internal temperature below -70 °C.

-

Rationale: n-BuLi is a strong base capable of deprotonating the aromatic ring. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

-

-

Substrate Addition: A solution of 1,3-difluoro-2-iodobenzene (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture. The mixture is stirred at -78 °C for 1-2 hours.

-

Rationale: The iodine atom is known to direct lithiation to the ortho position (C6), which is activated by the adjacent fluorine atom.

-

-

Electrophilic Quench: Trimethyl borate (1.2 equivalents) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Rationale: The borate ester acts as an electrophile, trapping the lithiated intermediate. This is a standard and reliable method for introducing a hydroxyl group precursor.

-

-

Oxidative Workup: The reaction is cooled to 0 °C and quenched by the slow addition of aqueous acetic acid, followed by hydrogen peroxide (30% solution).

-

Rationale: The acidic workup hydrolyzes the borate ester, and the subsequent oxidation with H₂O₂ replaces the boron moiety with a hydroxyl group to yield the desired phenol.

-

-

Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to yield the phenol intermediate.

Step 2: Williamson Ether Synthesis to Final Product

This is a classic and highly reliable method for forming ethers.

-

Reactor Setup: To a flask containing the purified 2,6-difluoro-3-iodophenol (1.0 equivalent) and a suitable solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Rationale: The base deprotonates the acidic phenol, forming a phenoxide anion. The phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent Sₙ2 reaction.

-

-

Alkylating Agent: Add 1-iodopropane (1.2 equivalents) to the mixture.

-

Rationale: 1-Iodopropane is an excellent electrophile for this Sₙ2 reaction. The iodide is a superb leaving group, facilitating a rapid and clean reaction.

-

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield pure 5-Iodo-1,3-difluoro-2-propoxybenzene.

Conclusion

5-Iodo-1,3-difluoro-2-propoxybenzene represents a strategically designed molecular building block. Its architecture provides chemists with a powerful tool for constructing complex molecules through regioselective, high-yielding transformations. The presence of fluorine atoms offers a pathway to enhance the pharmacokinetic properties of potential drug candidates, while the synthetically versatile iodine atom opens the door to a vast chemical space via cross-coupling chemistry. Understanding the interplay of these functional groups is key to unlocking the full potential of this and similar intermediates in the demanding fields of pharmaceutical and materials research.

References

-

Kaszyński, P., & Li, W. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. This paper discusses the synthesis of polyhalogenated benzenes, highlighting the differential reactivity of halogen substituents which is a core concept for using the target molecule. [2]

-

Chem-Impex International. (n.d.). 1,3-Difluoro-5-iodobenzene. This product page describes a related compound, noting its utility as a building block in pharmaceuticals and materials science due to its reactive halogen substituents. [1]

Sources

Advanced Technical Guide & Safety Data Synthesis: 2-Propoxy-1,3-difluoro-5-iodobenzene

Executive Summary

As drug discovery and advanced materials science increasingly rely on heavily functionalized aromatic systems, 2-Propoxy-1,3-difluoro-5-iodobenzene (CAS: 1826110-26-2) has emerged as a highly specialized and critical building block[1]. This whitepaper transcends a standard Safety Data Sheet (SDS). My objective as a Senior Application Scientist is to provide you with the causality behind its physicochemical properties, its mechanistic behavior in the reactor, and self-validating protocols for its safe and effective application.

Chemical Identity & Structural Logic

The molecular architecture of 2-Propoxy-1,3-difluoro-5-iodobenzene (C9H9F2IO) is deliberately designed for orthogonal reactivity in complex syntheses[2]:

-

C-I Bond (Position 5): The carbon-iodine bond is highly polarizable and possesses a low bond dissociation energy (~65 kcal/mol), making it the exclusive, prime site for oxidative addition by transition metals.

-

C-F Bonds (Positions 1 & 3): Flanking the propoxy group, these strongly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect. In medicinal chemistry, this motif is utilized to lock the conformation of the ether and block cytochrome P450-mediated oxidative metabolism at the ortho positions, thereby enhancing biological activity[3].

-

Propoxy Group (Position 2): Provides an electron-donating resonance effect to the ring while significantly increasing the lipophilicity (LogP) of the molecule, a highly desirable trait for tuning the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs).

Physicochemical Data & Hazard Profile

To safely handle this compound, one must understand how its physical properties dictate its hazard profile. Below is a synthesized data table based on its structural characteristics and supplier specifications[1][2].

| Property | Value | Causality / Relevance |

| Chemical Name | 1,3-Difluoro-5-iodo-2-propoxybenzene | Nomenclature defines the exact substitution pattern. |

| CAS Number | 1826110-26-2 | Unique registry identifier for procurement and tracking[1]. |

| Molecular Formula | C9H9F2IO | Indicates a high halogen ratio, impacting fluid density. |

| Molecular Weight | 298.07 g/mol | Required for precise stoichiometric calculations[1]. |

| Appearance | Colorless to light yellow liquid | Yellowing indicates trace free iodine (I2) release from degradation. |

| Storage Temp | 2 - 8 °C (Refrigerated) | Minimizes thermal degradation of the weak C-I bond[3]. |

Hazard Causality (GHS Classification)

Drawing from baseline data of its structural analog, 1,3-difluoro-5-iodobenzene, this compound is classified under GHS as causing Skin Irritation (H315) , Serious Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure for respiratory irritation (H335) [4].

-

Why does it irritate? The causality here is driven by the molecule's high lipophilicity (imparted by the propoxy tail and fluorine groups). This allows the chemical to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and ocular mucosa.

-

Photolytic Risk: Under UV light, the C-I bond undergoes homolytic cleavage, generating reactive iodine radicals that exacerbate tissue irritation and degrade the reagent's purity.

Logical causality tree for hazard mitigation and handling of iodinated aromatic compounds.

Synthetic Utility & Experimental Workflow

The most frequent application of 2-Propoxy-1,3-difluoro-5-iodobenzene is as an electrophile in Palladium-catalyzed cross-coupling reactions. The iodine atom is selectively targeted over the fluorine atoms due to the vast difference in bond dissociation energies.

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-Propoxy-1,3-difluoro-5-iodobenzene.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

As an Application Scientist, I mandate that every protocol must be a self-validating system . This means incorporating visual and analytical checkpoints to ensure the reaction is proceeding safely and efficiently, rather than blindly following a recipe.

Objective: Couple 2-Propoxy-1,3-difluoro-5-iodobenzene with a standard aryl boronic acid.

Step-by-Step Methodology:

-

Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Propoxy-1,3-difluoro-5-iodobenzene and 1.2 equivalents of the target aryl boronic acid in a 4:1 mixture of 1,4-Dioxane and Water.

-

Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species necessary for the transmetalation step.

-

-

Base Addition: Add 2.0 equivalents of Potassium Carbonate (K₂CO₃).

-

Causality: K₂CO₃ is a mild base, sufficient to drive the coupling without risking the cleavage of the propoxy ether or nucleophilic aromatic substitution (SNAr) of the fluorine atoms.

-

-

Deoxygenation (Critical Safety & Yield Step): Sparge the solution with ultra-pure Argon for 15 minutes.

-

Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

-

-

Catalyst Introduction: Quickly add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂.

-

Self-Validation Checkpoint: The solution will typically transition to a reddish-brown color, indicating the active dissolution of the catalyst.

-

-

Thermal Activation: Heat the reaction mixture to 80°C under a positive pressure of Argon for 12 hours.

-

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The disappearance of the highly UV-active starting material confirms the successful consumption of the C-I bond.

-

-

Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Advanced Disposal Protocols

Do not treat this compound as standard organic waste. It must be segregated into Halogenated Organic Waste .

-

Causality: Mixing iodinated aromatics with highly acidic or oxidizing waste streams can lead to the oxidation of trace iodide into volatile, highly toxic iodine gas (I₂). Always ensure waste carboys are properly vented and stored away from direct sunlight.

References

1.4. Title : 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

Sources

1,3-Difluoro-5-iodo-2-propoxybenzene suppliers and price per gram

An In-Depth Technical Guide to 1,3-Difluoro-5-iodo-2-propoxybenzene: Synthesis, Properties, and Sourcing of a Key Analogue

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the synthesis, properties, and procurement of this compound. It is important to note that as of the current date, this specific molecule is not commercially available from major chemical suppliers, and dedicated literature on its synthesis and applications is scarce. Therefore, this guide will provide a comprehensive overview of a critical and commercially available precursor, 1,3-difluoro-5-iodobenzene , and subsequently outline a scientifically robust, proposed synthesis for the target molecule, this compound. This approach is designed to empower researchers with the necessary information to either procure the key starting material or synthesize the desired compound in-house.

Part 1: The Foundational Analogue: 1,3-Difluoro-5-iodobenzene

1,3-Difluoro-5-iodobenzene is a versatile aromatic compound that serves as a crucial building block in various fields, particularly in pharmaceutical and materials science.[1] Its unique substitution pattern, featuring two deactivating but ortho-, para-directing fluorine atoms and a versatile iodine atom, makes it an excellent substrate for a range of chemical transformations. The fluorine atoms can enhance properties such as metabolic stability and binding affinity in drug candidates, while the iodine atom is amenable to various cross-coupling reactions.

Physicochemical Properties of 1,3-Difluoro-5-iodobenzene

| Property | Value | Source |

| CAS Number | 2265-91-0 | [1][2][3][4] |

| Molecular Formula | C₆H₃F₂I | [1][3] |

| Molecular Weight | 239.99 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 173-174 °C | [2] |

| Density | 1.99 g/cm³ | [1] |

| Refractive Index | ~1.554 | [1] |

| Purity | ≥97% | [4] |

Commercial Availability and Pricing

1,3-Difluoro-5-iodobenzene is readily available from several chemical suppliers. The price is subject to change based on purity, quantity, and vendor. The following table provides an overview of representative suppliers and their pricing.

| Supplier | Quantity | Estimated Price (USD) | Purity |

| Sigma-Aldrich | 1 g | $31.05 | 97% |

| 5 g | $35.65 | ||

| 10 g | $36.80 | ||

| Thermo Scientific Chemicals | 1 g | $36.65 | ≥98% |

| Chem-Impex | - | Price not listed | ≥98% |

| ChemScene | 100 mg | $34.00 | ≥98% |

| ChemicalBook (Various) | per kg | $0.10 - $15.00 | 99% |

Note: Prices are indicative and were accurate at the time of this report. Please consult the suppliers' websites for current pricing and availability.

Part 2: Proposed Synthesis of this compound

The introduction of a propoxy group onto the 1,3-difluoro-5-iodobenzene scaffold at the 2-position can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The fluorine atoms on the ring are electron-withdrawing, which activates the ring towards nucleophilic attack. The position ortho to both fluorine atoms (the 2-position) is the most electron-deficient and therefore the most likely site for substitution.

A plausible and effective method for this transformation is a variation of the Williamson ether synthesis , where sodium propoxide acts as the nucleophile.

Overall Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

Reaction: 1,3-Difluoro-5-iodobenzene + Sodium Propoxide → this compound

Materials and Reagents:

-

1,3-Difluoro-5-iodobenzene (1.0 eq)

-

Sodium metal (1.1 eq)

-

Anhydrous propan-1-ol (as solvent)

-

Anhydrous Toluene (optional co-solvent)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M solution)

Procedure:

-

Preparation of Sodium Propoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous propan-1-ol. Carefully add sodium metal in small pieces to the propan-1-ol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form sodium propoxide.

-

Reaction Setup: To the freshly prepared solution of sodium propoxide in propan-1-ol, add 1,3-difluoro-5-iodobenzene (1.0 eq). If solubility is an issue, anhydrous toluene can be added as a co-solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of propan-1-ol is approximately 97 °C) and maintain the reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water. If a co-solvent was used, remove it under reduced pressure.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water, followed by a wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

Caption: Step-by-step laboratory workflow.

Part 3: Predicted Properties and Potential Applications

The introduction of a propoxy group at the 2-position is expected to modify the physicochemical and biological properties of the 1,3-difluoro-5-iodobenzene core.

-

Lipophilicity: The addition of the propyl chain will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.

-

Steric Hindrance: The propoxy group will introduce steric bulk around the iodine atom, which may influence its reactivity in subsequent cross-coupling reactions.

-

Electronic Effects: The oxygen of the propoxy group is an electron-donating group, which will slightly deactivate the ring towards further nucleophilic substitution but could influence the regioselectivity of electrophilic aromatic substitution reactions.

Potential Applications:

Given the applications of related fluorinated aromatic compounds, this compound could be a valuable intermediate in:

-

Drug Discovery: As a building block for the synthesis of novel therapeutic agents, where the unique combination of fluorine, iodine, and a propoxy group could be used to fine-tune the pharmacological profile of a lead compound.

-

Agrochemicals: In the development of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced efficacy.

-

Materials Science: In the synthesis of liquid crystals, polymers, and other advanced materials where specific electronic and physical properties are required.

Part 4: Safety and Handling

1,3-Difluoro-5-iodobenzene:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat and open flames.

This compound (Predicted):

-

Similar precautions should be taken as with the starting material. A full safety assessment should be conducted before synthesis.

Sodium Metal:

-

Hazards: Highly reactive, corrosive, and flammable. Reacts violently with water.

-

Precautions: Handle under an inert atmosphere and with extreme care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

PubChem. 1,3-Difluoro-5-iodobenzene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. francis-press.com [francis-press.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

Technical Comparative Analysis: 2-Propoxy vs. 2-Methoxy 1,3-Difluoro-5-iodobenzene Derivatives

This guide provides an in-depth technical analysis of 1,3-Difluoro-5-iodo-2-propoxybenzene and its 2-methoxy analog , focusing on their structural distinctions, synthetic methodologies, and applications in materials science (specifically Liquid Crystals) and medicinal chemistry.

Executive Summary

The transition from a 2-methoxy (C1) to a 2-propoxy (C3) substituent on the 1,3-difluoro-5-iodobenzene core is not merely a change in chain length; it is a strategic modification used to engineer phase behavior, solubility, and molecular packing.

While the methoxy analog provides a rigid, high-melting core suitable for maximizing optical anisotropy (

Both molecules feature the vicinal difluoro-alkoxy motif, which generates a strong transverse dipole moment, essential for negative dielectric anisotropy (

Part 1: Structural & Electronic Characterization

The Vicinal Difluoro-Alkoxy Motif

The core structure is defined by an alkoxy group "sandwiched" between two fluorine atoms. This arrangement creates a specific electronic environment:

-

Electronic Shielding: The lone pairs on the alkoxy oxygen are electronically coupled with the electron-withdrawing fluorine atoms.

-

Dipole Moment: The C-F dipoles point away from the ring center. The alkoxy group's dipole adds vectorially. In the 2-position (flanked by F at 1,3), the transverse dipole is maximized, which is the functional mechanism for negative dielectric anisotropy in LC mixtures.

Steric & Conformational Impact

The primary difference lies in the steric volume and rotational freedom of the alkoxy tail.

| Feature | 2-Methoxy Analog (-OCH | 2-Propoxy Analog (-OCH |

| Rotational Degrees of Freedom | Low (Rigid) | High (Flexible) |

| Steric Cone Angle | Narrow | Wide (Dynamic) |

| Crystal Packing | Efficient, Dense (High | Disrupted, Loose (Lower |

| Solubility (Lipophilicity) | Moderate (LogP ~2.8) | High (LogP ~3.8) |

Visualization of Electronic/Steric Environment

Figure 1: Impact of alkoxy chain length on the physicochemical state of the fluorinated core.

Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of both analogs typically proceeds from 2,6-difluorophenol . The choice of alkylating agent dictates the final product. The 5-iodo position is installed before or after alkylation, but the Phenol

Retrosynthetic Analysis

-

Target: 1,3-Difluoro-5-iodo-2-alkoxybenzene.

-

Precursor: 4-Iodo-2,6-difluorophenol.

-

Starting Material: 2,6-Difluorophenol.

Detailed Experimental Protocols

Step 1: Iodination of 2,6-Difluorophenol

This step is identical for both analogs. The hydroxyl group directs the iodine to the para position (C4 relative to OH, C5 relative to F in the final product numbering).

-

Reagents: Iodine (

), Hydrogen Peroxide ( -

Mechanism: Electrophilic aromatic substitution. The 2,6-fluorines activate the ring slightly less than the OH, but the OH is the dominant director.

-

Protocol:

-

Dissolve 2,6-difluorophenol (1.0 eq) in Methanol.

-

Add

(0.5 eq) and stir. -

Slowly add 30%

(0.6 eq) dropwise at <30°C. (Oxidative iodination recycles the iodide). -

Stir 4h. Quench with Sodium Thiosulfate.

-

Acidify and extract with DCM.

-

Yield: ~90-95% of 4-iodo-2,6-difluorophenol .

-

Step 2: Alkylation (Divergent Step)

Option A: Synthesis of 2-Methoxy Analog

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), Acetone. -

Procedure:

-

Suspend 4-iodo-2,6-difluorophenol (1.0 eq) and

(1.5 eq) in Acetone. -

Add MeI (1.2 eq) dropwise. Caution: MeI is a carcinogen.

-

Reflux for 2-4 hours.

-

Filter salts, concentrate filtrate.

-

Recrystallize from Hexane.

-

Result: White crystalline solid.

-

Option B: Synthesis of 2-Propoxy Analog

-

Reagents: 1-Bromopropane (

-PrBr), Potassium Carbonate ( -

Critical Nuance: The propyl group is bulkier. DMF is often preferred over acetone to accelerate the

reaction rate due to higher temperature capability and better solvation of the phenoxide anion. -

Procedure:

-

Dissolve 4-iodo-2,6-difluorophenol (1.0 eq) in DMF.

-

Add

(2.0 eq). Stir 30 min to form the phenoxide. -

Add 1-Bromopropane (1.5 eq).

-

Heat to 60-80°C for 6-12 hours. (Slower than methylation).

-

Aqueous workup (Water/Ethyl Acetate extraction).

-

Result: Colorless oil or low-melting solid.

-

Synthesis Workflow Diagram

Figure 2: Divergent synthesis pathways for methoxy and propoxy derivatives.

Part 3: Physicochemical & Functional Implications

Solubility and Lipophilicity (LogP)

The propoxy group adds three carbons, significantly increasing lipophilicity. This is crucial for:

-

Drug Development: Enhancing blood-brain barrier (BBB) penetration if the core is part of a CNS drug.

-

Liquid Crystals: Ensuring the molecule dissolves in the nematic host mixture. Pure fluorinated aromatics often suffer from poor solubility; the propoxy tail acts as a "solubilizing anchor."

| Property | 2-Methoxy Analog | 2-Propoxy Analog | Impact |

| LogP (Calc) | ~2.8 | ~3.8 | Propoxy is significantly more lipophilic. |

| Melting Point | High (>50°C typically) | Low (<25°C or supercools) | Propoxy enables room-temp liquid handling. |

| Viscosity | Low (if melted) | Moderate | Propoxy increases rotational viscosity ( |

Reactivity in Cross-Coupling (The 5-Iodo Position)

Both molecules serve as electrophiles in Suzuki-Miyaura or Sonogashira couplings.

-

Electronic Effect: The 1,3-difluoro substitution makes the C-I bond electron-deficient, facilitating rapid oxidative addition of Palladium(0).

-

Steric Effect: The 2-alkoxy group is remote (para) to the 5-iodo site. Therefore, switching from methoxy to propoxy has negligible steric impact on the coupling efficiency at the iodine center.

-

Process Implication: The propoxy analog's higher solubility in non-polar solvents (Toluene, Heptane) allows for higher concentration reactions compared to the methoxy analog, which may require polar co-solvents (THF, DME) to stay in solution.

Part 4: References

-

ChemicalBook. (2025). 1,3-Difluoro-5-iodobenzene Properties and Synthesis.

-

BenchChem. (2025).[1] Synthesis of 2,4-Difluorophenol and Derivatives.[1]

-

MDPI. (2024). Effect of Alkoxy Chain Length on Fluorinated Benzene Derivatives.[2]

-

Vanderbilt University. (2003). Synthesis and Thiolation of 1,3-Difluoro-2,4,6-trihalobenzenes.

-

Sigma-Aldrich. (2025). 1,3-Difluoro-5-iodobenzene Product Data.

Sources

Strategic Utilization of Fluorinated Iodobenzene Derivatives in Modern Pharmacophore Design

The following technical guide is structured to provide actionable, high-level insights for drug discovery scientists. It moves beyond generic textbook definitions to focus on the strategic application of fluorinated iodobenzenes as high-value intermediates and radiotracers.

Executive Summary: The "Fluorine-Iodine" Synergy

In the landscape of modern drug discovery, fluorinated iodobenzene derivatives represent a unique intersection of reactivity and stability. They are not merely reagents; they are "programmable" building blocks that leverage two distinct chemical behaviors:

-

The Iodine Handle (The "Warhead"): A highly polarizable, excellent leaving group (

of HI -

The Fluorine Scaffold (The "Shield"): The C-F bond (approx. 116 kcal/mol) provides metabolic blocking against P450 oxidation, modulates lipophilicity (logP), and alters the electronic landscape of the ring to enable specific nucleophilic aromatic substitutions (

).

This guide details the technical workflows for utilizing these derivatives in Lead Optimization (via cross-coupling) and Radiopharmaceuticals (via

Synthetic Utility: The Cross-Coupling Engine

The primary utility of fluorinated iodobenzenes lies in their ability to undergo selective metal-catalyzed cross-coupling. Unlike their brominated or chlorinated counterparts, iodides undergo oxidative addition with Pd(0) significantly faster, often allowing for catalyst loading reduction and milder reaction temperatures—critical when handling sensitive fluorinated scaffolds.

Case Study: 3-Fluoro-5-iodobenzamide in Kinase Inhibitor Synthesis

A prime example of this utility is the synthesis of RAF/MEK kinase inhibitors.[1] The 3-fluoro-5-iodobenzamide scaffold serves as a divergent point. The iodine atom allows for the installation of the "tail" region of the inhibitor (often a hydrophobic aryl group) via Suzuki coupling, while the fluorine atom remains to modulate the acidity of the amide proton and interact with residues in the ATP-binding pocket.

Mechanism of Action: Electronic Effects on Catalysis

The presence of fluorine atoms on the iodobenzene ring significantly alters the catalytic cycle:

-

Accelerated Oxidative Addition: The electron-withdrawing nature of fluorine (

) decreases the electron density on the carbon-iodine bond, making the oxidative addition of Pd(0) more favorable compared to non-fluorinated analogs. -

Stabilized Intermediates: The resulting Ar-Pd(II)-I complex is electrophilic, requiring electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the subsequent transmetallation step.

Visualization: The Fluorine-Modulated Catalytic Cycle

Caption: Figure 1. Palladium-catalyzed cycle showing the acceleration of oxidative addition by the electron-withdrawing fluorine substituents.

Radiopharmaceutical Applications: The F Gateway

Fluorinated iodobenzenes are indispensable in Positron Emission Tomography (PET). They serve as the structural basis for Diaryliodonium Salts , which are the "Gold Standard" precursors for introducing nucleophilic

The Iodonium Salt Strategy

To label an arene with

Case Study: [ F]FIBG Synthesis

(4-[

-

Precursor: 4-cyano-2-iodo-N,N,N-trimethylanilinium triflate (or corresponding iodonium salt).

-

Reaction: Nucleophilic displacement of the trimethylammonium or iodonium group by

F. -

Outcome: The iodine at position 3 remains intact (for affinity), while the

F is introduced at position 4.

Visualization: Radiosynthesis Workflow

Caption: Figure 2. Workflow for converting iodobenzene precursors into clinical [18F]PET tracers via hypervalent iodine intermediates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3-Fluoro-5-iodobenzamide

Standardized protocol for library generation.

| Step | Action | Critical Parameter |

| 1. Setup | Charge a reaction vial with 3-fluoro-5-iodobenzamide (1.0 equiv), Aryl boronic acid (1.2 equiv), and | Use an inert atmosphere ( |

| 2. Solvent | Add degassed 1,4-dioxane/water (4:1 ratio). | Water is essential for the boronate activation step. |

| 3. Base | Add | Cesium bases often outperform Potassium in fluorinated systems due to solubility. |

| 4. Reaction | Heat to 80°C for 4–6 hours. | Monitor by LCMS. The Iodine should be consumed rapidly. |

| 5. Workup | Filter through Celite, dilute with EtOAc, wash with brine. | Remove Pd residues using a scavenger resin if for biological assay. |

Protocol B: Synthesis of Diaryliodonium Precursor for PET

Preparation of the "leaving group" scaffold.

-

Oxidation: Dissolve the fluorinated iodobenzene (1.0 equiv) in DCM. Add m-CPBA (1.1 equiv) and

(1.1 equiv). -

Coupling: Add the auxiliary arene (e.g., mesitylene) (1.1 equiv).

-

Conditions: Stir at Room Temperature for 12–24 hours. The solution will often turn yellow/orange.

-

Isolation: Concentrate in vacuo and precipitate with diethyl ether. The diaryliodonium tosylate salt usually crashes out as a white solid.

-

Validation: Confirm structure via

NMR. Look for the distinct downfield shift of protons ortho to the iodine(III) center.

Physicochemical Data Comparison

The substitution of Hydrogen with Fluorine or Iodine drastically changes the drug-like properties of the molecule.

| Property | Hydrogen (H) | Fluorine (F) | Iodine (I) | Impact on Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.98 Å | F is a bioisostere for H; I is a steric block. |

| Electronegativity | 2.1 | 4.0 | 2.5 | F pulls electron density; I is polarizable. |

| C-X Bond Energy | 99 kcal/mol | 116 kcal/mol | 57 kcal/mol | C-F is metabolically stable; C-I is reactive. |

| Hammett | 0.00 | 0.06 | 0.18 | Both are electron-withdrawing by induction. |

References

-

Synthesis of Kinase Inhibitors: BenchChem Application Notes. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Link

-

[18F]FIBG Synthesis: Vaidyanathan, G., et al. (1997). (4-[18F]fluoro-3-iodobenzyl)guanidine, a potential MIBG analogue for positron emission tomography.[2] Journal of Nuclear Medicine. Link

-

Diaryliodonium Salts in PET: Pike, V. W., & Aigbirhio, F. I. (1995). Reactions of cyclotron-produced [18F]fluoride with diaryliodonium salts—a novel route to [18F]fluoroarenes. J. Chem. Soc., Perkin Trans. 1. Link

-

Thiol-Fluoro Click Chemistry: Becer, C. R., et al. (2009). Clicking pentafluorostyrene copolymers: Synthesis, nanopatterning, and biofunctionalization. Macromolecules. Link

-

Palladium Catalysis Kinetics: Barrios-Landeros, F., et al. (2008). Effect of Fluorine Substitution on the Properties of Aryl Palladium Complexes. J. Am. Chem. Soc. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene from 3,5-Difluorophenol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-difluoro-5-iodo-2-propoxybenzene, a valuable building block in medicinal chemistry and materials science.[1] The protocol details a two-step synthetic route commencing with the Williamson ether synthesis of 3,5-difluorophenol to yield 1,3-difluoro-2-propoxybenzene, followed by electrophilic iodination. This application note offers an in-depth explanation of the underlying chemical principles, detailed step-by-step experimental procedures, safety protocols, and methods for product purification and characterization. The inclusion of fluorinated motifs is a critical strategy in modern drug design, and this guide provides a robust pathway to a key fluorinated intermediate.[2][3]

Introduction

Aryl ethers, particularly those bearing fluorine atoms, are prominent structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4] The presence of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in drug discovery programs.[2] The target molecule, this compound, incorporates both fluorine atoms and an iodine atom, the latter of which serves as a versatile handle for further chemical transformations, such as cross-coupling reactions. This application note provides a reliable and detailed protocol for its synthesis from the readily available starting material, 3,5-difluorophenol.

The synthesis proceeds in two key stages:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3,5-difluorophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an n-propyl halide via a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding ether, 1,3-difluoro-2-propoxybenzene.[5][6]

-

Electrophilic Aromatic Iodination: The resulting aryl ether undergoes regioselective iodination. The propoxy group is an activating group and, in conjunction with the deactivating but ortho-, para- directing fluorine atoms, directs the incoming electrophilic iodine to the C5 position.

Overall Reaction Scheme

Caption: Overall two-step synthesis of the target compound.

PART 1: Williamson Ether Synthesis of 1,3-Difluoro-2-propoxybenzene

Mechanistic Insight

The Williamson ether synthesis is a classic and robust method for preparing ethers.[7] The reaction proceeds via an SN2 mechanism, where the alkoxide (in this case, the phenoxide) acts as a nucleophile and attacks the primary alkyl halide.[5] The choice of a primary alkyl halide, such as 1-iodopropane or 1-bromopropane, is crucial to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides.[6][8] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide.

Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Difluorophenol | 2713-34-0 | 130.09 | 5.00 g | 38.4 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.99 g | 57.6 (1.5 eq) |

| 1-Iodopropane | 107-08-4 | 169.99 | 7.83 g (4.63 mL) | 46.1 (1.2 eq) |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |

Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenol (5.00 g, 38.4 mmol) and anhydrous potassium carbonate (7.99 g, 57.6 mmol).

-

Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Slowly add 1-iodopropane (4.63 mL, 46.1 mmol) to the reaction mixture using a syringe.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,3-difluoro-2-propoxybenzene as a colorless oil.

PART 2: Electrophilic Iodination of 1,3-Difluoro-2-propoxybenzene

Mechanistic Insight

The second step involves the electrophilic aromatic substitution of the synthesized ether. The propoxy group is an ortho-, para-director and an activating group, while the fluorine atoms are also ortho-, para-directing but deactivating. The directing effects of these substituents converge to strongly favor the substitution at the C5 position, which is para to the propoxy group and ortho to both fluorine atoms. Iodine monochloride (ICl) is an effective iodinating agent for activated aromatic rings.

Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 1,3-Difluoro-2-propoxybenzene | - | 172.17 | 4.00 g | 23.2 |

| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 4.16 g (1.28 mL) | 25.5 (1.1 eq) |

| Acetic Acid | 64-19-7 | 60.05 | 40 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |

Procedure

-

In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve 1,3-difluoro-2-propoxybenzene (4.00 g, 23.2 mmol) in 40 mL of glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.28 mL, 25.5 mmol) in 10 mL of dichloromethane dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by pouring it into 150 mL of an aqueous solution of sodium bisulfite (10% w/v) to reduce any excess ICl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a brine wash (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil or low melting solid.[1]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] All manipulations should be performed in a well-ventilated fume hood.[9]

Reagent-Specific Hazards:

-

3,5-Difluorophenol: Corrosive and harmful if swallowed, in contact with skin, or if inhaled.[9][11] Causes severe skin and eye burns.[9]

-

1-Iodopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

-

Iodine Monochloride (ICl): Highly corrosive and causes severe skin burns and eye damage.[12] Reacts violently with water. Handle with extreme care.

-

Acetic Acid: Corrosive and can cause severe skin and eye burns.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules for drug discovery.[1] The iodine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The difluorinated aromatic core provides a metabolically stable scaffold with unique electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[2] This building block is particularly useful in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where fine-tuning of molecular properties is critical for efficacy and safety.[13][14]

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Difluorophenol.

- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3,5-Difluorophenol.

- TargetMol. (2026, February 21). Safety Data Sheet.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Sigma-Aldrich. (2025, December 25). Safety Data Sheet: Iodine monochloride.

- Ricca Chemical. (2026, January 9). Safety Data Sheet: Iodine Monochloride Solution.

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- Benchchem. (n.d.). Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Kaszynski, P., & Obukowska, A. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene.

- Chem-Impex. (n.d.). 1,3-Difluoro-5-iodobenzene.

- ChemicalBook. (2026, January 13). 1,3-Difluoro-5-iodobenzene.

- Sigma-Aldrich. (n.d.). 1,3-Difluoro-5-iodobenzene | 2265-91-0.

- Vasin, V. A., et al. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.

- The Royal Society of Chemistry. (n.d.).

- BLD Pharm. (n.d.). 2265-91-0|1,3-Difluoro-5-iodobenzene.

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Chambers, R. D., et al. (2024, February 28).

- Eureka | Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol.

- Natural Product Communications. (2024, January 19).

- Nature Communications. (n.d.).

-

Molecules. (2023, November 15). One-Pot Synthesis of Phosphoramidates from dibenzo[9][10][11]dioxaphosphepine-6-oxide.

- ResearchGate. (n.d.).

- Molecules. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. targetmol.com [targetmol.com]

- 11. fishersci.com [fishersci.com]

- 12. riccachemical.com [riccachemical.com]

- 13. Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Propoxylation of 1,3-Difluoro-5-iodobenzene

Executive Summary & Strategic Analysis

This guide details the procedure for the propoxylation of 1,3-difluoro-5-iodobenzene to synthesize 1,3-difluoro-5-propoxybenzene . This transformation is critical in the synthesis of liquid crystals and fluorinated pharmaceutical intermediates where the integrity of the C–F bonds must be maintained while functionalizing the C–I position.

The Chemoselectivity Challenge

The substrate, 1,3-difluoro-5-iodobenzene, presents a unique challenge:

-

C–I Bond (Target): The iodine atom is the intended site for functionalization via cross-coupling.

-

C–F Bonds (Risk): The presence of two fluorine atoms renders the aromatic ring electron-deficient. Under standard nucleophilic aromatic substitution (

) conditions (strong base, high heat), the propoxide anion could attack the ring carbons attached to fluorine, leading to defluorination byproducts.

Strategic Solution: To achieve exclusive chemoselectivity at the C–I bond, Palladium-catalyzed Buchwald-Hartwig etherification is the superior methodology. It operates via an oxidative addition mechanism that is highly specific to the C–I bond (bond energy ~65 kcal/mol) compared to the inert C–F bond (~116 kcal/mol) under these conditions.

Reaction Mechanism (Visualized)

The success of this protocol relies on the catalytic cycle of Palladium with bulky phosphine ligands.

Figure 1: The Pd(0)/Pd(II) catalytic cycle. The bulky ligand (RockPhos) facilitates the difficult reductive elimination step involving the electron-rich alkoxide.

Protocol A: The "Gold Standard" (Pd-Catalyzed)

This protocol utilizes RockPhos (or tBuBrettPhos), a third-generation Buchwald ligand designed specifically to overcome the challenges of C–O coupling with primary alcohols.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | 1,3-Difluoro-5-iodobenzene | 1.0 | Electrophile |

| Nucleophile | n-Propanol (Anhydrous) | 2.0 | Nucleophile |

| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Metal Source |

| Ligand | RockPhos | 0.03 (3 mol%) | Ligand |

| Base | Cesium Carbonate (Cs₂CO₃) | 1.5 | Base |

| Solvent | Toluene (Degassed) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a glovebox or under Argon, mix Pd(OAc)₂ and RockPhos in a small volume of toluene. Stir for 1-2 minutes until the solution turns a rich orange/brown, indicating active catalyst formation.

-

-

Reaction Assembly:

-

To a flame-dried reaction vial equipped with a magnetic stir bar, add 1,3-difluoro-5-iodobenzene (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

-

Note: Cs₂CO₃ must be finely ground and dry. Water is detrimental to this reaction.

-

-

Addition of Liquids:

-

Add the pre-complexed catalyst solution.

-

Add anhydrous n-Propanol (2.0 equiv).

-

Add remaining Toluene to reach a concentration of 0.2 M relative to the aryl iodide.

-

-

Heating:

-

Seal the vial with a Teflon-lined cap.

-

Heat the reaction block to 90°C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble base.

-

Time: Reaction typically reaches completion in 4–12 hours.

-

-

Monitoring:

-

Monitor via GC-MS or TLC (Eluent: 5% EtOAc/Hexanes). Look for the disappearance of the starting iodide (retention time/Rf will shift significantly).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Gradient: 100% Hexanes → 5% EtOAc/Hexanes. The product is a non-polar oil.

-

Protocol B: The Scalable Alternative (Cu-Catalyzed)

For larger scale-ups where palladium costs are prohibitive, a Copper-catalyzed Ullmann-type coupling is effective, though it requires higher temperatures.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | 1,3-Difluoro-5-iodobenzene | 1.0 | Electrophile |

| Nucleophile | n-Propanol | 5.0 (Excess) | Reagent/Co-solvent |

| Catalyst | CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Catalyst |

| Ligand | 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Base |

| Solvent | Toluene | [0.5 M] | Solvent |

Procedure Notes

-

Temperature: Requires 110°C .

-

Atmosphere: Argon/Nitrogen is essential; oxygen oxidizes Cu(I) to inactive Cu(II).

-

Workup: Requires an aqueous wash with NH₄OH (ammonium hydroxide) to sequester copper ions (turning the aqueous layer deep blue) before column chromatography.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1,3-difluoro-5-propoxybenzene.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning / Oxygen | Ensure rigorous degassing of Toluene and Propanol. Use a glovebox if possible. |

| Defluorination (Byproducts) | Lower temperature. Ensure the catalyst is active (Pd black formation suggests decomposition). Switch from K₃PO₄ to Cs₂CO₃ (milder solubility profile). | |

| Protodehalogenation (Ar-I | Water in solvent | Dry solvents over molecular sieves (3Å). Water acts as a proton source during the Pd-intermediate stage. |

| Slow Reaction | Steric Bulk | n-Propanol is primary and unhindered, but if reaction is slow, increase ligand loading to 1.5:1 (Ligand:Pd) ratio. |

References

-

Buchwald, S. L., et al. "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols."[12] Journal of the American Chemical Society, 2012.

-

Hartwig, J. F. "Evolution of C–O Bond Formation via Transition Metal Catalysis." Angewandte Chemie International Edition, 1998.

-

Ma, D., et al. "CuI/1,10-Phenanthroline-Catalyzed Coupling of Aryl Halides with Primary Alcohols."[6] Journal of Organic Chemistry, 2002.

-

Organic Chemistry Portal. "Buchwald-Hartwig Reaction: Ether Synthesis."

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. figshare.le.ac.uk [figshare.le.ac.uk]

- 6. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Illuminating the Core: A Guide to the Palladium-Catalyzed Functionalization of 1,3-Difluoro-5-iodo-2-propoxybenzene

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. The compound 1,3-difluoro-5-iodo-2-propoxybenzene emerges as a particularly valuable building block. Its unique substitution pattern—an electron-donating propoxy group ortho to a reactive iodine, flanked by two electron-withdrawing fluorine atoms—presents both a challenge and an opportunity for synthetic chemists. The inherent polarity and steric environment of this molecule demand carefully optimized conditions for palladium-catalyzed cross-coupling reactions, which are the workhorse of modern carbon-carbon and carbon-heteroatom bond formation.[1]

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of this compound. We will delve into the mechanistic nuances and practical considerations for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. Our focus will be on providing not just a set of instructions, but a deeper understanding of the "why" behind each experimental choice, empowering researchers to adapt and innovate.

Strategic Considerations for a Multifaceted Substrate

The reactivity of this compound in palladium-catalyzed reactions is governed by a delicate interplay of electronic and steric effects. The carbon-iodine bond is the primary site of oxidative addition to the palladium(0) catalyst, a step that initiates the catalytic cycle.[2] The electron-donating propoxy group at the ortho position increases electron density on the aromatic ring, which can facilitate oxidative addition. However, its steric bulk can also hinder the approach of the palladium catalyst. Conversely, the two meta-difluoro substituents are strongly electron-withdrawing, which can influence the overall reactivity of the aryl iodide. Understanding these competing factors is crucial for selecting the optimal catalyst system—comprising a palladium source and a supporting ligand—as well as the appropriate base and solvent.

Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.[3] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4]

Causality of Experimental Choices:

-

Catalyst System: For a sterically encumbered and electron-rich substrate like this compound, a catalyst system that is both highly active and resistant to deactivation is required. We recommend a combination of a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). The bulky nature of the XPhos ligand promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step.

-

Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often effective. It is soluble enough in the reaction medium to activate the boronic acid without being so harsh as to cause decomposition of sensitive functional groups.

-

Solvent System: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is typically employed. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| This compound | 1.0 | 312 mg |

| Phenylboronic Acid | 1.2 | 146 mg |

| Pd₂(dba)₃ | 0.015 | 14.1 mg |

| XPhos | 0.03 | 14.7 mg |

| K₃PO₄ | 3.0 | 637 mg |

| 1,4-Dioxane | - | 3 mL |

| Water | - | 0.5 mL |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, and potassium phosphate.

-

In a separate vial, premix the Pd₂(dba)₃ and XPhos in 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and a primary or secondary amine.[5] This reaction is of immense importance in medicinal chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules.[6]

Causality of Experimental Choices:

-

Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination to promote the desired C-N bond formation and suppress side reactions. For a substrate with an ortho-alkoxy group, a ligand that can accommodate the steric bulk and promote reductive elimination is crucial. We recommend using a palladacycle precatalyst, such as a G3 or G4 precatalyst with a biaryl phosphine ligand like BrettPhos. These precatalysts are air- and moisture-stable and readily form the active Pd(0) species under the reaction conditions.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

-

Solvent: A non-polar, aprotic solvent such as toluene or 1,4-dioxane is typically used to ensure the solubility of the reactants and catalyst.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| This compound | 1.0 | 312 mg |

| Morpholine | 1.2 | 105 µL |

| BrettPhos Pd G3 Precatalyst | 0.02 | 18 mg |

| Sodium tert-butoxide | 1.4 | 135 mg |

| Toluene | - | 5 mL |

Procedure:

-

In a glovebox, to a vial equipped with a stir bar, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide.

-

Add this compound and toluene.

-

Add morpholine to the reaction mixture.

-

Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.lucp.net [books.lucp.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene

Welcome to the technical support guide for the synthesis of 1,3-Difluoro-5-iodo-2-propoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. As a key intermediate in the development of novel pharmaceuticals and advanced materials, achieving a high-yield, reproducible synthesis is critical.[1]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its two-step synthesis. We will explore the causality behind experimental choices, from reagent selection to purification strategies, to empower you with the knowledge to troubleshoot and optimize your workflow.

Overall Synthetic Workflow

The synthesis is typically approached in two main stages:

-

Williamson Ether Synthesis: Formation of the propoxy ether on a difluorinated phenol precursor.

-

Electrophilic Aromatic Iodination: Regioselective installation of the iodine atom onto the electron-rich aromatic ring.

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the Williamson Ether Synthesis

This initial step involves the nucleophilic substitution of a propyl halide by the phenoxide of 2,6-difluorophenol. While a classic reaction, efficiency can be hampered by several factors.[2][3]

Q1: My yield for the synthesis of 1,3-Difluoro-2-propoxybenzene is consistently below 70%. What are the most likely causes and how can I improve it?

A1: Low yields in this SN2 reaction typically stem from three areas: incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or side reactions.[2][4] Let's break down the troubleshooting process.

1. Inefficient Phenoxide Formation:

-

The Cause: 2,6-Difluorophenol is more acidic than phenol, but a sufficiently strong base is still required for complete deprotonation to the nucleophilic phenoxide. Incomplete deprotonation means unreacted starting material, lowering your yield.

-

The Solution:

-

Sodium Hydride (NaH): This is an excellent choice as it's an irreversible base. Use a 60% dispersion in mineral oil and ensure your solvent (like DMF or THF) is anhydrous. The reaction evolving hydrogen gas is a visual confirmation of deprotonation.[4]

-

Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base. It is effective in polar aprotic solvents like DMF or acetonitrile. Use a fine powder and ensure vigorous stirring to maximize surface area. Often, heating is required to drive the reaction to completion.

-

2. Suboptimal Reaction Conditions:

-

The Cause: The rate of an SN2 reaction is highly dependent on the solvent and temperature.[5] Using a protic solvent (like ethanol) can solvate the nucleophile, reducing its reactivity. Temperatures that are too low will result in slow kinetics, while excessively high temperatures can cause decomposition.

-

The Solution:

-

Solvent Choice: Use a polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice as it effectively solvates the cation (Na⁺ or K⁺) while leaving the phenoxide nucleophile highly reactive. Acetonitrile is another good option.

-

Temperature Control: If using NaH, the initial deprotonation can be done at 0 °C to room temperature. After adding the alkyl halide (1-iodopropane or 1-bromopropane), the reaction can be gently heated (e.g., 50-70 °C) to ensure a reasonable reaction rate.

-

3. Alkyl Halide Reactivity:

-

The Cause: While 1-propyl halides are primary and ideal for SN2 reactions, their reactivity varies (I > Br > Cl).[2] Using 1-chloropropane will result in a significantly slower reaction.

-

The Solution: Use 1-iodopropane for the highest reactivity or 1-bromopropane as a cost-effective and still highly reactive alternative.

| Parameter | Issue | Recommended Action | Rationale |

| Base | Incomplete deprotonation | Use NaH (1.1 eq) in anhydrous DMF or K₂CO₃ (2.0 eq) in DMF. | Ensures quantitative formation of the highly reactive phenoxide nucleophile. |

| Solvent | Poor nucleophile reactivity | Use a polar aprotic solvent like DMF or acetonitrile. | These solvents do not hydrogen-bond with the nucleophile, maximizing its reactivity.[5] |

| Temperature | Slow reaction rate | Gently heat the reaction to 50-70 °C after adding the alkyl halide. | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Alkyl Halide | Poor leaving group | Use 1-iodopropane or 1-bromopropane instead of 1-chloropropane. | I⁻ and Br⁻ are excellent leaving groups, facilitating the SN2 displacement.[3] |

Q2: Can you provide a reliable, step-by-step protocol for the etherification of 2,6-difluorophenol?

A2: Certainly. This protocol is optimized for a high-yield synthesis of the 1,3-Difluoro-2-propoxybenzene intermediate on a laboratory scale.

Experimental Protocol: Synthesis of 1,3-Difluoro-2-propoxybenzene

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-difluorophenol (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of phenol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become clear or a uniform slurry.

-

Nucleophilic Attack: Add 1-iodopropane (1.1 eq) dropwise via syringe, keeping the internal temperature below 30 °C.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup:

-

Cool the reaction to room temperature and cautiously quench by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volumes).

-

Combine the organic layers and wash with water (2x), followed by a wash with brine.[6]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by column chromatography if necessary, but is often of sufficient purity for the subsequent iodination step.

Part 2: Troubleshooting the Electrophilic Iodination

The second step introduces iodine at the 5-position of the benzene ring. The success of this step hinges on using a suitable electrophilic iodine source that can overcome the deactivating effect of the fluorine atoms while being directed by the powerful activating propoxy group.

Q3: I am getting a low yield and recovery of starting material during the iodination of 1,3-Difluoro-2-propoxybenzene. How can I increase the reaction's efficiency?

A3: This is a classic issue of insufficient electrophilicity. The benzene ring, while activated by the propoxy group, is also deactivated by two inductive fluorine atoms. Molecular iodine (I₂) alone is not electrophilic enough to react efficiently.[7] You must generate a more potent electrophilic iodine species, such as I⁺, in situ.

Caption: Troubleshooting logic for low iodination yield.

Recommended Iodinating Systems:

| System | Reagents | Mechanism/Rationale | Pros | Cons |

| NIS/Acid | N-Iodosuccinimide, Trifluoroacetic Acid (TFA) | The acid protonates the NIS, making the iodine atom highly electrophilic and susceptible to attack by the aromatic ring. | Mild conditions, easy to handle solid reagent (NIS), generally clean reactions.[8] | Can be slower than stronger systems; TFA is corrosive. |

| I₂/Oxidant | Molecular Iodine, Nitric Acid (HNO₃) or IBX | The oxidant (e.g., HNO₃) oxidizes I₂ to the highly reactive I⁺ electrophile.[7] | Inexpensive reagents, powerful and fast reaction. | Can lead to side reactions (nitration) if not controlled; strong acids and oxidants require careful handling. |

| I₂/Selectfluor® | Molecular Iodine, Selectfluor® | Selectfluor® acts as a unique oxidant that activates I₂ to generate a highly electrophilic iodonium species.[9] | Very high reactivity, often works for highly deactivated systems, mild conditions. | Selectfluor® is a more expensive reagent.[10] |

For your specific substrate, the N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoroacetic Acid (TFA) in a solvent like acetonitrile is the most recommended starting point due to its high efficiency and cleaner reaction profile.

Q4: What is a reliable protocol for the regioselective iodination to get the final product?